molecular formula C13H16ClF3N4O B2882220 N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride CAS No. 2418713-25-2

N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride

Cat. No. B2882220
CAS RN: 2418713-25-2
M. Wt: 336.74
InChI Key: ZBZIXVPPVAIJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N4O and its molecular weight is 336.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it is involved in the preparation of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, which are generated through multicomponent reactions. These derivatives are of interest due to their potential applications in medicinal chemistry and drug design due to their unique structural features and biological activities (Gladkov et al., 2018).

Inhibitors of Gene Expression

This chemical also serves as a scaffold for developing inhibitors of gene expression, particularly targeting the NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies involving modifications of the pyrimidine portion have been conducted to enhance the bioavailability and efficacy of these inhibitors, demonstrating the versatility of the compound in drug development (Palanki et al., 2000).

Synthesis of Fluorinated Compounds

The compound is instrumental in the synthesis of fluorinated 2-amino-pyrimidine-N-oxides, highlighting its role in introducing fluorine atoms into heterocyclic compounds. This process is critical for creating compounds with improved pharmacological properties, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals (Buscemi et al., 2006).

Development of Cascade Transformations

Research has also explored its application in cascade transformations, leading to the formation of complex molecular structures from simpler precursors. These transformations are valuable in synthetic organic chemistry for constructing diverse molecular architectures efficiently (Ukhin et al., 2015).

Structural Identification in Carcinogens

Additionally, it has been utilized in the structural identification of pyrimidine derivatives formed from specific carcinogens in aqueous solutions, contributing to our understanding of carcinogenesis and the development of potential therapeutic agents (Kriek & Westra, 1980).

properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O.ClH/c14-13(15,16)11-18-5-7(6-19-11)10(21)20-9-4-8(17)12(9)2-1-3-12;/h5-6,8-9H,1-4,17H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIXVPPVAIJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)C3=CN=C(N=C3)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride

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